(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone
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Overview
Description
(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolopyridine core, a phenylpiperidine moiety, and a butyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolopyridine derivatives, including (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE, typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolopyridine core can be assembled through the reaction of hydrazines with β-ketoesters, followed by cyclization and functionalization steps .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are utilized to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways .
Medicine
In medicine, pyrazolopyridine derivatives, including this compound, are investigated for their therapeutic potential. They have shown promise in the treatment of diseases such as cancer, inflammation, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1H-PYRAZOLO[3,4-B]PYRIDINE
- 3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE
- 2-PHENYLPIPERIDINE
Uniqueness
What sets (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H30N4O |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
(1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-(2-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H30N4O/c1-4-5-15-28-23-22(18(3)26-28)20(16-17(2)25-23)24(29)27-14-10-9-13-21(27)19-11-7-6-8-12-19/h6-8,11-12,16,21H,4-5,9-10,13-15H2,1-3H3 |
InChI Key |
QXRYLYWFXVYNGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCCCC3C4=CC=CC=C4)C |
Origin of Product |
United States |
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